3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of a suitable pyrimidine derivative with an isopentylthiol reagent under specific conditions. One common method involves the use of hydrazonoyl chlorides and thiouracil derivatives, which undergo regioselective reactions to form the desired triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound serves as a scaffold for the development of new drugs, particularly as inhibitors of enzymes like CDK2 and c-Met kinase
Biological Studies: It is used in studies to understand its effects on cell cycle progression and apoptosis induction.
Chemical Biology: The compound is employed in the design of molecular probes to study biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as CDK2 and c-Met kinase. These interactions inhibit the activity of these enzymes, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active sites of these enzymes, forming essential hydrogen bonds that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another scaffold used in the development of CDK2 inhibitors.
[1,2,4]triazolo[4,3-a]pyrazine: A related compound with potential as a c-Met kinase inhibitor.
Uniqueness
3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopentylthio group enhances its lipophilicity, potentially improving its cell membrane permeability and bioavailability compared to other similar compounds.
Properties
IUPAC Name |
5,6-dimethyl-3-(3-methylbutylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c1-7(2)5-6-18-12-15-14-11-13-10(17)8(3)9(4)16(11)12/h7H,5-6H2,1-4H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHYZPBBATZALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCCC(C)C)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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